Home > Products > Screening Compounds P29224 > Doxorubicinol hydrochloride
Doxorubicinol hydrochloride - 63950-05-0

Doxorubicinol hydrochloride

Catalog Number: EVT-370828
CAS Number: 63950-05-0
Molecular Formula: C27-H31-N-O11.Cl-H
Molecular Weight: 581.9988
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Doxorubicinol hydrochloride is derived from doxorubicin, which is produced by the bacterium Streptomyces peucetius. It belongs to the class of anthracycline antibiotics, which are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to cytotoxic effects on rapidly dividing cells. Doxorubicinol is classified as a secondary metabolite and is recognized for its role in the pharmacological activity of doxorubicin, contributing to its efficacy in treating various cancers.

Synthesis Analysis

The synthesis of doxorubicinol hydrochloride involves several methods, primarily focusing on the reduction of doxorubicin. The most common approach includes:

Chemical Reactions Analysis

Doxorubicinol hydrochloride participates in several chemical reactions:

  1. Redox Reactions: As a secondary alcohol, doxorubicinol can undergo oxidation to form ketones or aldehydes under specific conditions.
  2. Acylation Reactions: Doxorubicinol can react with acylating agents to form esters or amides, which may enhance its pharmacological properties or alter its solubility characteristics.
  3. Complexation Reactions: The compound can form complexes with metal ions, potentially influencing its stability and bioavailability.
Mechanism of Action

The mechanism of action of doxorubicinol hydrochloride is similar to that of doxorubicin but with some differences due to its structural modifications:

  • DNA Intercalation: Doxorubicinol intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
  • Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication, leading to double-strand breaks.
  • Reactive Oxygen Species Generation: The compound also induces oxidative stress in cancer cells through the generation of reactive oxygen species, contributing to apoptosis.
Physical and Chemical Properties Analysis

Doxorubicinol hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a red-orange powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Sensitive to light and should be stored in dark conditions; stability may vary depending on pH and temperature.
  • pH Range: Optimal pH for stability is generally around neutral (pH 7).
Applications

Doxorubicinol hydrochloride has various scientific applications:

  1. Cancer Treatment: Primarily used as an active metabolite in cancer therapies, particularly for breast cancer, leukemia, and lymphomas.
  2. Research Tool: Utilized in pharmacokinetic studies to understand drug metabolism and efficacy.
  3. Analytical Chemistry: Employed in developing analytical methods for quantifying doxorubicin and its metabolites in biological samples using techniques like liquid chromatography-tandem mass spectrometry .
Introduction to Doxorubicin Hydrochloride

Historical Development and Discovery

The discovery trajectory of doxorubicin hydrochloride began with systematic screening of soil-derived actinomycetes in the 1950s by researchers at Farmitalia Research Laboratories in Italy. Initial investigations focused on Streptomyces species producing compounds with structural similarity to rhodomycin, leading to the 1959 identification of daunorubicin (then termed daunomycin) from Streptomyces peucetius. While daunorubicin demonstrated significant antileukemic activity, clinical application revealed problematic cardiotoxicity and limitations in its antitumor spectrum [3] [6].

In 1969, following deliberate mutagenesis of the parent strain using N-nitroso-N-methyl urethane, Arcamone and colleagues isolated a novel compound from the mutant strain Streptomyces peucetius var. caesius. This new anthracycline, initially named Adriamycin (after the Adriatic Sea), exhibited superior therapeutic activity compared to daunorubicin. Structural analysis revealed it as 14-hydroxydaunomycin, subsequently renamed doxorubicin to reflect its dual origin from daunorubicin and the hydroxylated derivative. The hydrochloride salt form was developed to enhance solubility and stability for clinical administration [3] [6].

Table 1: Key Milestones in Doxorubicin Development

YearEventSignificance
1959Daunorubicin isolation from Streptomyces peucetiusFoundation for anthracycline therapeutics
1969Doxorubicin discovery from mutagenized S. peucetius var. caesiusIdentification of superior anthracycline with broader antitumor spectrum
1974FDA approval of doxorubicin hydrochloride (Adriamycin)Clinical availability for cancer treatment
1995FDA approval of pegylated liposomal doxorubicin (Doxil)First major formulation advance reducing cardiotoxicity
2020sGenetic engineering of production strainsEnhanced yield and cost-effective manufacturing

Genetic engineering has revolutionized doxorubicin production in recent decades. Modern manufacturing employs Streptomyces peucetius ATCC 27952 engineered through: expression of the global regulatory gene afsR; overexpression of structural sugar and glycosyltransferase genes; introduction of multicopy resistance genes against daunorubicin and doxorubicin; inactivation of doxorubicin-modifying enzymes; and suppression of the antibiotic downregulatory gene wblA. These modifications have substantially improved production yields while maintaining cost-effectiveness for global therapeutic supply [6].

Chemical Structure and Physicochemical Properties

Doxorubicin hydrochloride (chemical name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione hydrochloride) possesses the molecular formula C~27~H~29~NO~11~·HCl and a molar mass of 579.98 g/mol. The compound features a tetracyclic planar chromophore (aglycone) fused to the amino sugar daunosamine, which facilitates DNA binding through both intercalation and electrostatic interactions [1] [6].

The hydrochloride salt presents as a hygroscopic, crystalline orange-red powder with a characteristic needle-like morphology. Aqueous solutions exhibit distinctive pH-dependent color changes: yellow-orange at acidic pH (2.0-5.5), orange-red at neutral pH (7.0), and violet-blue under alkaline conditions (pH > 9.0). This chromic behavior stems from the dihydroxyanthraquinone moiety undergoing protonation/deprotonation events that alter electron delocalization patterns. The compound has a melting point of 229-231°C and demonstrates moderate water solubility (approximately 20 mg/mL at 20°C), significantly greater than the non-ionized form [1] [6].

Table 2: Key Physicochemical Properties of Doxorubicin Hydrochloride

PropertyCharacteristic
Molecular formulaC~27~H~29~NO~11~·HCl
Molecular weight579.98 g/mol
AppearanceHygroscopic orange-red crystalline needles
SolubilitySoluble in water (∼2%), aqueous alcohols; insoluble in nonpolar organic solvents
Log P (octanol/water)1.27
pKa values8.15 (amino group), 10.16 (phenolic C11), 13.2 (phenolic C6)
UV-Vis maxima (methanol)233, 252, 288, 479, 496, 529 nm
StabilityLight-sensitive; requires protection from light during storage and administration

The molecule contains three ionizable groups responsible for its amphiphilic character: the primary amino group on daunosamine (pK~a~ = 8.15), and two phenolic hydroxyl groups at positions C~11~ (pK~a~ = 10.16) and C~6~ (pK~a~ = 13.2). This ionization profile influences DNA binding affinity, cellular uptake, and subcellular distribution. The moderate partition coefficient (log P = 1.27) reflects balanced hydrophilicity-lipophilicity, facilitating membrane penetration while retaining sufficient water solubility for intravenous administration [6].

Doxorubicin hydrochloride exhibits complex spectral characteristics with absorption maxima in methanol at 233, 252, 288, 479, 496, and 529 nm. Circular dichroism spectra demonstrate significant changes upon DNA binding due to asymmetric induction in the symmetric chromophore. The compound must be protected from light during storage to prevent photodegradation and maintains optimal stability when refrigerated as lyophilized powder or concentrated solution [6].

Clinical and Therapeutic Significance in Oncology

Doxorubicin hydrochloride received United States Food and Drug Administration approval in 1974 and has since become one of the most extensively utilized chemotherapeutic agents worldwide. Its clinical importance stems from broad-spectrum activity against both solid tumors and hematological malignancies, with applications spanning neoadjuvant, adjuvant, and metastatic settings [2] [3] [4].

The National Cancer Institute recognizes doxorubicin hydrochloride as a critical component in multi-agent regimens for numerous malignancies. Key approved indications include:

  • Hematological cancers: Acute lymphoblastic leukemia, acute myeloid leukemia, Hodgkin lymphoma, and aggressive non-Hodgkin lymphomas
  • Solid tumors: Breast cancer (particularly node-positive and metastatic disease), advanced ovarian cancer, metastatic gastric carcinoma, small cell and non-small cell lung cancer
  • Sarcoma family: Metastatic soft tissue sarcomas, osteosarcomas, and aggressive fibromatosis
  • Pediatric malignancies: Neuroblastoma, Wilms tumor
  • Other carcinomas: Advanced thyroid cancer, metastatic bladder cancer (transitional cell carcinoma) [2] [3] [4]

The molecular basis for this broad clinical activity involves three primary anticancer mechanisms:

  • DNA intercalation: The planar anthracycline ring inserts between DNA base pairs, particularly at GC sequences, causing helical unwinding, steric hindrance, and inhibition of nucleic acid synthesis.
  • Topoisomerase II inhibition: Doxorubicin stabilizes the DNA-topoisomerase II cleavage complex, preventing DNA relegation and generating irreversible double-strand breaks.
  • Free radical generation: The quinone moiety undergoes enzymatic reduction to semiquinone radicals, producing reactive oxygen species that cause oxidative damage to DNA, lipids, and proteins [4] [8].

Emerging research has expanded our understanding of doxorubicin's mechanisms to include induction of histone eviction from active gene promoters, DNA adduct formation (particularly at CpG sites), and activation of DNA damage response pathways through ataxia telangiectasia and Rad3-related (ATR) kinase signaling. The drug additionally demonstrates immunomodulatory effects by enhancing tumor antigen presentation and promoting immunogenic cell death through exposure of calreticulin and release of damage-associated molecular patterns [8].

Table 3: Clinical Applications of Doxorubicin Hydrochloride in Standard Regimens

Malignancy TypeCommon RegimensTherapeutic Role
Breast carcinomaAC (doxorubicin + cyclophosphamide)Adjuvant therapy for node-positive disease
TAC (docetaxel + doxorubicin + cyclophosphamide)Neoadjuvant/adjuvant therapy
Lymphoma (Hodgkin)ABVD (doxorubicin + bleomycin + vinblastine + dacarbazine)First-line curative therapy
Lymphoma (non-Hodgkin)CHOP (cyclophosphamide + doxorubicin + vincristine + prednisone)First-line aggressive lymphoma therapy
SarcomasSingle agent or combination protocolsMetastatic disease control
Acute leukemiasInduction regimens with cytarabineRemission induction
Ovarian carcinomaCombined with platinum agentsPlatinum-sensitive recurrence

The therapeutic significance of doxorubicin hydrochloride extends beyond direct cytotoxicity. The drug demonstrates synergistic interactions with diverse anticancer agents, including cyclophosphamide (enhanced DNA cross-linking), taxanes (mitotic arrest potentiation), and platinum compounds (complementary DNA damage mechanisms). This synergy enables development of multi-agent protocols with improved efficacy across tumor types [3] [4] [8].

Despite the emergence of molecularly targeted therapies and immunotherapeutics, doxorubicin hydrochloride retains critical importance in modern oncology practice. Its inclusion in contemporary treatment protocols reflects the irreplaceable therapeutic benefits established over decades of clinical use. Ongoing pharmaceutical development focuses on advanced delivery systems—particularly liposomal encapsulation and nanoparticle conjugation—to enhance tumor targeting while reducing systemic toxicity profiles [3] [6].

Properties

CAS Number

63950-05-0

Product Name

Doxorubicinol hydrochloride

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27-H31-N-O11.Cl-H

Molecular Weight

581.9988

InChI

InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,16-,17-,22+,27-;/m0./s1

InChI Key

ORLHIGGRLIJIIM-PNOIAXSSSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.